Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate
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Overview
Description
Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic compound that features a triazole ring substituted with an amino group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The amino and trimethoxyphenyl groups are introduced through substitution reactions.
Esterification: The final step involves the esterification of the compound to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90) . This inhibition can lead to the disruption of cellular processes, making the compound effective in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.
Uniqueness
Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific triazole ring structure and the presence of the trimethoxyphenyl group, which imparts distinct biological activities .
Properties
Molecular Formula |
C14H18N4O5S |
---|---|
Molecular Weight |
354.38 g/mol |
IUPAC Name |
methyl 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C14H18N4O5S/c1-20-9-5-8(6-10(21-2)12(9)23-4)13-16-17-14(18(13)15)24-7-11(19)22-3/h5-6H,7,15H2,1-4H3 |
InChI Key |
XHITXLBGPWNYHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)OC |
Origin of Product |
United States |
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